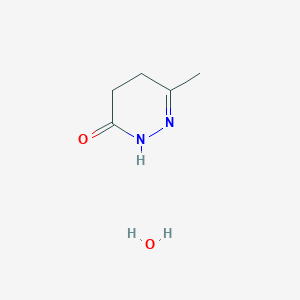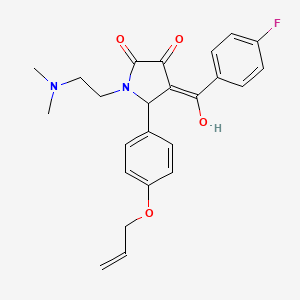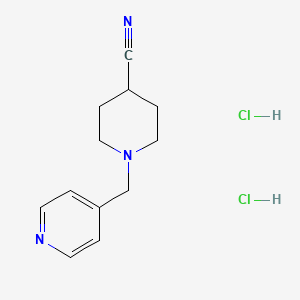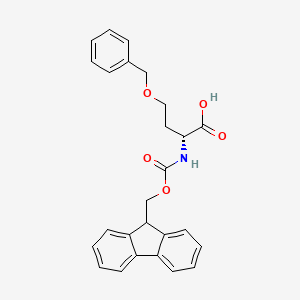![molecular formula C19H19NO3 B2551699 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide CAS No. 1412229-08-3](/img/structure/B2551699.png)
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide, also known as Compound X, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. In
Aplicaciones Científicas De Investigación
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X has shown promising results in several scientific research applications. In medicinal chemistry, it has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X has been used as a molecular probe to study the function of certain proteins in the body.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X has been found to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory. In addition, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X has been found to have anti-inflammatory and antioxidant properties, which can protect cells from damage and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. However, there are some limitations to using 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, it is a complex molecule, which can make it difficult to synthesize and purify.
Direcciones Futuras
There are several future directions for research on 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X. One area of interest is the development of new cancer therapies based on its potent anticancer activity. Another area of interest is the use of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X as a molecular probe to study the function of certain proteins in the body. Additionally, more research is needed to understand its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Finally, further optimization of the synthesis method could lead to more efficient and sustainable production of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with m-tolylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide X in good yield and high purity. The synthesis method has been optimized to reduce the use of toxic reagents and minimize waste generation.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-3-2-4-14(9-12)20-19(21)16-11-15(16)13-5-6-17-18(10-13)23-8-7-22-17/h2-6,9-10,15-16H,7-8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSMSQLNKGTJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC2C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2551617.png)





![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)
![Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2551627.png)

![N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2551633.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)


